molecular formula C24H40N2O6S2 B14525527 Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate CAS No. 62782-04-1

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate

Cat. No.: B14525527
CAS No.: 62782-04-1
M. Wt: 516.7 g/mol
InChI Key: POBLEHWIWNSUCF-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a benzene-1,3-disulfonate core. It is often used in the synthesis of polymers and as a stabilizer in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzene-1,3-disulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonate and amine derivatives, which can be further utilized in different chemical processes and applications .

Mechanism of Action

The mechanism of action of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate involves its ability to stabilize free radicals and prevent oxidative degradation. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and stability. The pathways involved include the inhibition of oxidative stress and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate is unique due to its dual functionality as both a stabilizer and a reagent in various chemical processes. Its ability to undergo multiple types of reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

62782-04-1

Molecular Formula

C24H40N2O6S2

Molecular Weight

516.7 g/mol

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate

InChI

InChI=1S/C24H40N2O6S2/c1-21(2)13-17(14-22(3,4)25-21)31-33(27,28)19-10-9-11-20(12-19)34(29,30)32-18-15-23(5,6)26-24(7,8)16-18/h9-12,17-18,25-26H,13-16H2,1-8H3

InChI Key

POBLEHWIWNSUCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)OC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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